3-(2-Aminoethyl)oxolan-3-ol
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Overview
Description
3-(2-Aminoethyl)oxolan-3-ol is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is also known by its IUPAC name, 3-(2-aminoethyl)tetrahydro-3-furanol . This compound features a tetrahydrofuran ring substituted with an aminoethyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)oxolan-3-ol can be achieved through several methods. One common approach involves the reaction of tetrahydrofuran with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst (e.g., palladium) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted tetrahydrofuran derivatives.
Scientific Research Applications
3-(2-Aminoethyl)oxolan-3-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)oxolan-3-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The tetrahydrofuran ring provides structural stability and can participate in hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethyl)tetrahydrofuran: Similar structure but lacks the hydroxyl group.
2-(2-Aminoethyl)oxirane: Contains an oxirane ring instead of a tetrahydrofuran ring.
3-(2-Hydroxyethyl)oxolan-3-ol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
3-(2-Aminoethyl)oxolan-3-ol is unique due to the presence of both an amino group and a tetrahydrofuran ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-aminoethyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-3-1-6(8)2-4-9-5-6/h8H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFCRIOSDBHTJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CCN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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